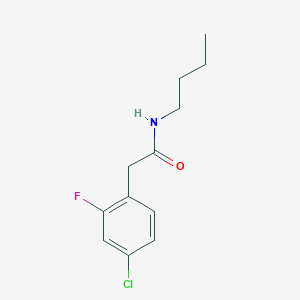
N-butyl-2-(4-chloro-2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(4-chloro-2-fluorophenyl)acetamide, commonly known as BCF, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in water and organic solvents. BCF is synthesized using various methods, and its applications in scientific research have been widely studied.
Mechanism of Action
The mechanism of action of BCF is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. BCF has also been shown to exhibit selective binding to cancer cells, which may be due to the presence of specific receptors on the surface of these cells.
Biochemical and Physiological Effects:
BCF has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, which are likely due to its inhibition of COX-2. BCF has also been shown to selectively bind to cancer cells, which may make it a useful diagnostic tool for certain cancers. Additionally, BCF has been shown to exhibit insecticidal activity against various pests, which may make it a potential candidate for use as a pesticide.
Advantages and Limitations for Lab Experiments
One advantage of using BCF in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antipyretic effects, which may make it a useful tool for studying various inflammatory diseases. Additionally, BCF's selective binding to cancer cells may make it a useful diagnostic tool for certain cancers. However, one limitation of using BCF in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of BCF. One direction is to further investigate its mechanism of action, particularly with regard to its selective binding to cancer cells. Another direction is to explore its potential as a pesticide, particularly with regard to its insecticidal activity against various pests. Additionally, further research is needed to investigate the potential use of BCF in the treatment of various inflammatory diseases, as well as its potential toxicity and safety profile.
Synthesis Methods
BCF can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with n-butyl bromide in the presence of potassium carbonate, followed by the reaction of the resulting n-butyl 4-chloro-2-fluoroanilide with acetic anhydride. Another method involves the reaction of 4-chloro-2-fluoroaniline with n-butyl isocyanate in the presence of a catalyst, followed by the reaction of the resulting n-butyl 4-chloro-2-fluoroanilide with acetic anhydride. Both methods result in the formation of BCF, which can be purified using various techniques.
Scientific Research Applications
BCF has been widely studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. BCF has also been studied for its potential use as a diagnostic tool for certain cancers, as it has been shown to selectively bind to cancer cells. Additionally, BCF has been studied for its potential use as a pesticide, as it has been shown to exhibit insecticidal activity against various pests.
properties
IUPAC Name |
N-butyl-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-2-3-6-15-12(16)7-9-4-5-10(13)8-11(9)14/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHIHJOUERIPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)
![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5306451.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)
![5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)